molecular formula C32H48O8 B11705497 Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-

Cat. No.: B11705497
M. Wt: 560.7 g/mol
InChI Key: AFHBDDNGQMCYKK-UHFFFAOYSA-N
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Description

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro- is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and a dibenzene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin involves multiple steps, typically starting with the preparation of the dibenzene ring system. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of strong acids or bases may be necessary to achieve the correct ring closure and oxygen incorporation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, altering metabolic processes, and affecting cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexano-24-crown-8: A similar compound with a crown ether structure, used in various chemical applications.

    2,16-Diethyl-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine: Another related compound with slight structural variations.

Uniqueness

Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin is unique due to its specific arrangement of oxygen atoms and the dibenzene ring system, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C32H48O8

Molecular Weight

560.7 g/mol

IUPAC Name

14,30-ditert-butyl-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(28),12(17),13,15,29,31-hexaene

InChI

InChI=1S/C32H48O8/c1-31(2,3)25-7-9-27-29(23-25)39-21-17-35-13-11-34-16-20-38-28-10-8-26(32(4,5)6)24-30(28)40-22-18-36-14-12-33-15-19-37-27/h7-10,23-24H,11-22H2,1-6H3

InChI Key

AFHBDDNGQMCYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCOCCO2

Origin of Product

United States

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